![molecular formula C18H22N2O2S2 B2983157 2-(((1-Tosylpiperidin-4-yl)methyl)thio)pyridine CAS No. 1421477-05-5](/img/structure/B2983157.png)
2-(((1-Tosylpiperidin-4-yl)methyl)thio)pyridine
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Overview
Description
2-(((1-Tosylpiperidin-4-yl)methyl)thio)pyridine, also known as TMT, is an organic compound. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Scientific Research Applications
Synthesis and Coordination Chemistry :
- Derivatives of pyridine, similar to 2-(((1-Tosylpiperidin-4-yl)methyl)thio)pyridine, are used as ligands in coordination chemistry. Such compounds have been highlighted for their potential in creating luminescent lanthanide compounds for biological sensing, and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Phosphine-Catalyzed Annulation :
- Research demonstrates the use of related pyridine compounds in phosphine-catalyzed [4 + 2] annulation processes. This method facilitates the synthesis of highly functionalized tetrahydropyridines, expanding the scope of pyridine chemistry (Zhu, Lan, & Kwon, 2003).
Synthesis of Substituted 2-Aminopyridines :
- Techniques for synthesizing heavily substituted 2-aminopyridines, which are structurally similar to this compound, have been developed. This involves the displacement of a methylsulfinyl group, highlighting the versatility of the pyridine ring in synthetic chemistry (Teague, 2008).
Molecular Docking and Biological Screening :
- Novel pyridine and fused pyridine derivatives have been synthesized for in silico molecular docking screenings. Such compounds, including those structurally related to this compound, show potential in biological applications due to their binding energies on target proteins and antimicrobial and antioxidant activities (Flefel et al., 2018).
Titanium Complexes with Aminopyridinato Ligands :
- Studies on titanium complexes containing aminopyridinato ligands, which are closely related to the pyridine structure of interest, have been conducted. These complexes present unique nitrogen coordination and are significant for understanding the coordination chemistry of titanium (Kempe & Arndt, 1996).
Pyridine-Based Frustrated Lewis Pairs :
- Research into pyridine-based frustrated Lewis pairs, involving derivatives similar to this compound, has opened up new possibilities in the field of organometallic chemistry. Such compounds demonstrate unique reactivity towards hydrogen, organic solvents, and carbon dioxide (Körte et al., 2015).
Water Oxidation Catalysts :
- Pyridine ligands have been employed in the synthesis of dinuclear Ru complexes for water oxidation. The structural and electronic properties of these complexes are influenced by the pyridine moiety, suggesting potential applications in catalysis and green chemistry (Zong & Thummel, 2005).
Antibacterial Activity of Pyridine Derivatives :
- The antibacterial activity of novel pyridine derivatives, including structures related to this compound, has been investigated. These compounds have shown efficacy against various bacteria, highlighting their potential in medicinal chemistry and drug development (Bogdanowicz et al., 2013).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, a key structural component of this compound, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological activities .
Biochemical Pathways
It is known that piperidine derivatives can influence a variety of biochemical pathways, leading to diverse pharmacological effects .
Result of Action
Piperidine derivatives are known to have a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
properties
IUPAC Name |
2-[[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methylsulfanyl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S2/c1-15-5-7-17(8-6-15)24(21,22)20-12-9-16(10-13-20)14-23-18-4-2-3-11-19-18/h2-8,11,16H,9-10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXGZWLLDLDQIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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